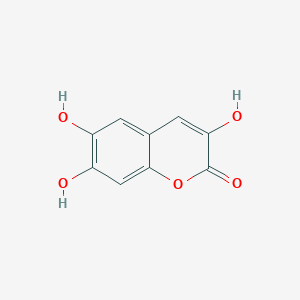![molecular formula C8H6ClNO2 B13892185 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one](/img/structure/B13892185.png)
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one is a heterocyclic compound that features a pyrano-pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction typically proceeds via Michael addition followed by intramolecular cyclization . The reaction conditions are mild, often carried out at room temperature, and do not require a metal catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible. Optimization of reaction conditions, such as solvent choice and temperature control, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with the chlorine atom.
Catalysts: While metal catalysts are not required for the initial synthesis, they may be used in subsequent reactions to facilitate specific transformations.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield an amino derivative, while cyclization can produce polycyclic compounds with potential biological activity .
Scientific Research Applications
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its heterocyclic nature allows for the exploration of its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism by which 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one.
Pyrano[2,3-b]quinoline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
This compound is unique due to its specific chlorine substitution and the potential for diverse chemical reactivity. Its ability to undergo various reactions and form complex structures sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-7,8-dihydropyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2 |
InChI Key |
ZVSIOVNGSYVNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



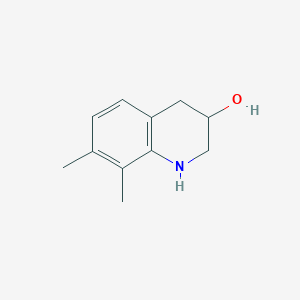
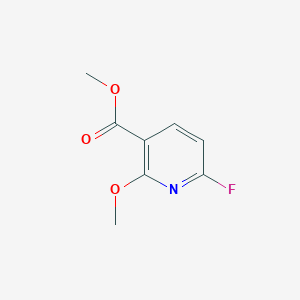
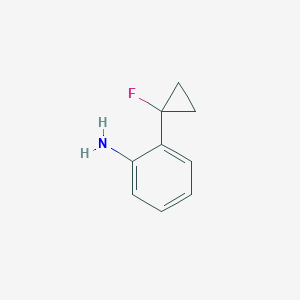
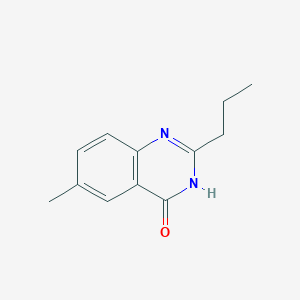
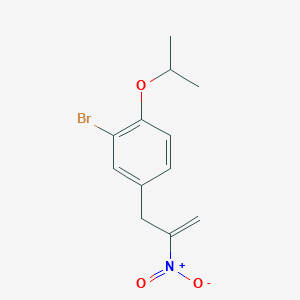

![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
![tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate](/img/structure/B13892156.png)
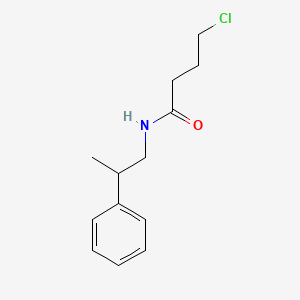
![2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13892166.png)

